molecular formula C8H6N2O4 B561467 1,2-Benzisoxazole-3-methanol, 6-nitro- CAS No. 102741-52-6

1,2-Benzisoxazole-3-methanol, 6-nitro-

Cat. No.: B561467
CAS No.: 102741-52-6
M. Wt: 194.146
InChI Key: WOTLJABKEIVBCC-UHFFFAOYSA-N
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Description

1,2-Benzisoxazole-3-methanol, 6-nitro- is an organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of a nitro group at the 6-position and a hydroxymethyl group at the 3-position makes this compound unique. It is of interest in various fields of research due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Benzisoxazole-3-methanol, 6-nitro- typically involves the nitration of 1,2-benzoxazole followed by the introduction of a hydroxymethyl group. One common method is as follows:

    Nitration: 1,2-benzoxazole is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position.

    Hydroxymethylation: The nitrated product is then reacted with formaldehyde in the presence of a base such as sodium hydroxide to introduce the hydroxymethyl group at the 3-position.

Industrial Production Methods: Industrial production methods for 1,2-Benzisoxazole-3-methanol, 6-nitro- may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The hydroxymethyl group can undergo substitution reactions with various nucleophiles, leading to the formation of ethers, esters, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as alcohols, carboxylic acids, or amines in the presence of a base or acid catalyst.

Major Products:

    Oxidation: (6-Nitro-1,2-benzoxazol-3-yl)carboxylic acid.

    Reduction: (6-Amino-1,2-benzoxazol-3-yl)methanol.

    Substitution: Various ethers, esters, or amine derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Benzisoxazole-3-methanol, 6-nitro- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.

    Industry: It is used in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 1,2-Benzisoxazole-3-methanol, 6-nitro- is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxymethyl group may also play a role in its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

    (6-Nitro-1,2-benzoxazol-3-yl)amine: Similar structure but with an amino group instead of a hydroxymethyl group.

    (6-Nitro-1,2-benzoxazol-3-yl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.

    (6-Amino-1,2-benzoxazol-3-yl)methanol: Similar structure but with an amino group instead of a nitro group.

Uniqueness: 1,2-Benzisoxazole-3-methanol, 6-nitro- is unique due to the presence of both a nitro group and a hydroxymethyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(6-nitro-1,2-benzoxazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4/c11-4-7-6-2-1-5(10(12)13)3-8(6)14-9-7/h1-3,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTLJABKEIVBCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])ON=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717858
Record name (6-Nitro-1,2-benzoxazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102741-52-6
Record name (6-Nitro-1,2-benzoxazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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